6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of treatments for infectious diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine, followed by chlorination and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, thereby disrupting biological processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-Bromo-2-chloroquinolin-3-yl derivatives: Known for their antimicrobial potential.
Uniqueness: 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine stands out due to its unique combination of chlorine and methoxy substituents, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12Cl2N2O2 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
6,8-dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-20-13-4-3-9(5-14(13)21-2)12-8-19-7-10(16)6-11(17)15(19)18-12/h3-8H,1-2H3 |
InChI Key |
MCIVBOCORRFZLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)OC |
Origin of Product |
United States |
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